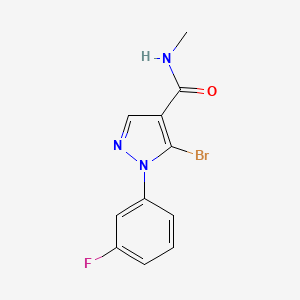![molecular formula C19H12F3N3O2 B12881751 1,3-Benzenediol, 4-[4-(2-quinolinyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]- CAS No. 117561-89-4](/img/structure/B12881751.png)
1,3-Benzenediol, 4-[4-(2-quinolinyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Quinolin-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol is a complex organic compound that features a quinoline moiety, a trifluoromethyl group, and a pyrazole ring attached to a benzene-1,3-diol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Quinolin-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol typically involves multiple steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Coupling Reactions: The quinoline derivative, trifluoromethylated compound, and pyrazole ring are then coupled together using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzene-1,3-diol moiety, forming quinones.
Reduction: Reduction reactions can occur at the quinoline and pyrazole rings, potentially leading to the formation of dihydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, while the benzene-1,3-diol moiety can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles like halogens for electrophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the quinoline and pyrazole rings.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery and development. Its ability to interact with various biological targets can be exploited to design new therapeutic agents.
Medicine
In medicine, the compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Research into its mechanism of action and biological effects could lead to the development of new drugs.
Industry
In industry, the compound’s unique properties can be utilized in the development of advanced materials, such as organic semiconductors or catalysts. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-(4-(Quinolin-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the pyrazole ring can inhibit enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-(Quinolin-2-yl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-(4-(Quinolin-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,2-diol: Similar structure but with a benzene-1,2-diol moiety.
4-(4-(Quinolin-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,4-diol: Similar structure but with a benzene-1,4-diol moiety.
Uniqueness
The presence of the trifluoromethyl group in 4-(4-(Quinolin-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol imparts unique properties such as increased lipophilicity and metabolic stability. The specific positioning of the benzene-1,3-diol moiety also influences the compound’s reactivity and interaction with biological targets, distinguishing it from similar compounds.
Propiedades
Número CAS |
117561-89-4 |
|---|---|
Fórmula molecular |
C19H12F3N3O2 |
Peso molecular |
371.3 g/mol |
Nombre IUPAC |
4-[4-quinolin-2-yl-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C19H12F3N3O2/c20-19(21,22)18-16(14-8-5-10-3-1-2-4-13(10)23-14)17(24-25-18)12-7-6-11(26)9-15(12)27/h1-9,26-27H,(H,24,25) |
Clave InChI |
AGFZLLAWQHQSQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(NN=C3C4=C(C=C(C=C4)O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-Benzyl-4,5-dihydrooxazole)](/img/structure/B12881675.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B12881678.png)
![Ethyl 2-(2-cyano-3-(1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12881687.png)
![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxamide](/img/structure/B12881688.png)
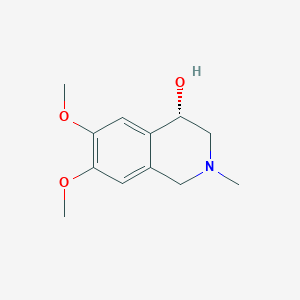

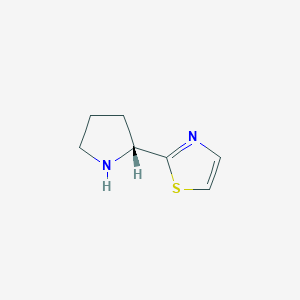
![Di-tert-pentyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881717.png)
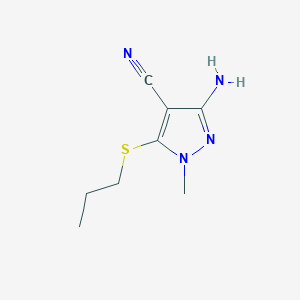
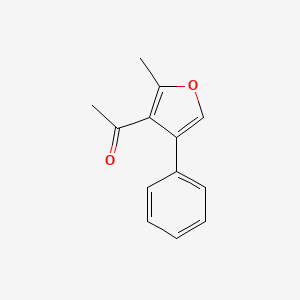
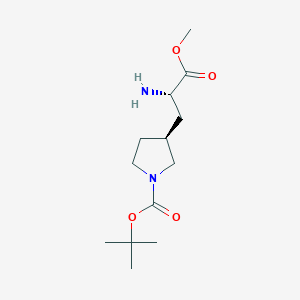
![4'-Methyl-[1,1'-biphenyl]-2-yl benzo[d]oxazole-5-carboxylate](/img/structure/B12881757.png)
